Cas no 921790-73-0 (4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide)

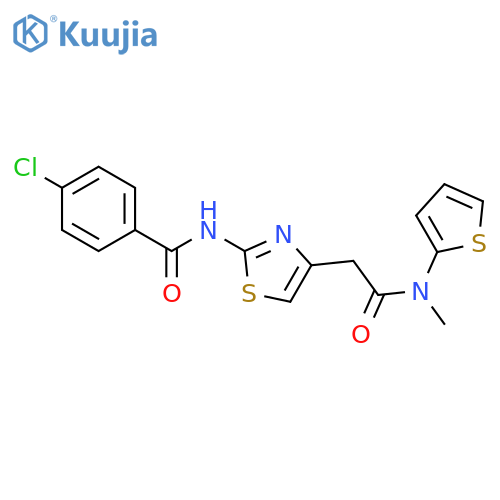

921790-73-0 structure

商品名:4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide

4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide

- 4-chloro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide

- 4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

- AKOS024628126

- 921790-73-0

- F2202-0204

- 4-chloro-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide

-

- インチ: 1S/C17H14ClN3O2S2/c1-21(15-3-2-8-24-15)14(22)9-13-10-25-17(19-13)20-16(23)11-4-6-12(18)7-5-11/h2-8,10H,9H2,1H3,(H,19,20,23)

- InChIKey: RDQVXNHQTFAKDG-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC(CC(=O)N(C2SC=CC=2)C)=CS1)(=O)C1=CC=C(Cl)C=C1

計算された属性

- せいみつぶんしりょう: 391.0215967g/mol

- どういたいしつりょう: 391.0215967g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 475

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 128Ų

4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2202-0204-20mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-1mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-4mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-2μmol |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-3mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-10mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-2mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-40mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-30mg |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2202-0204-10μmol |

4-chloro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide |

921790-73-0 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide 関連文献

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

921790-73-0 (4-chloro-N-4-({(thiophen-2-yl)methylcarbamoyl}methyl)-1,3-thiazol-2-ylbenzamide) 関連製品

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 249916-07-2(Borreriagenin)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量